molecular formula C9H15Br2NO B11952642 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one CAS No. 57167-75-6

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B11952642
CAS No.: 57167-75-6
M. Wt: 313.03 g/mol
InChI Key: SMSQRKIBWOTIMI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: is a chemical compound with the molecular formula C9H15Br2NO and a molecular weight of 313.034 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a piperidinone ring. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules .

Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic purposes .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one is primarily based on its ability to undergo various chemical reactions. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The piperidinone ring provides a stable framework for these reactions, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct reactivity and make it suitable for specific chemical transformations. Its structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br2NO/c1-8(2)6(10)5(13)7(11)9(3,4)12-8/h6-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSQRKIBWOTIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)C(C(N1)(C)C)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275858
Record name 3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57167-75-6
Record name NSC270080
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57167-75-6
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